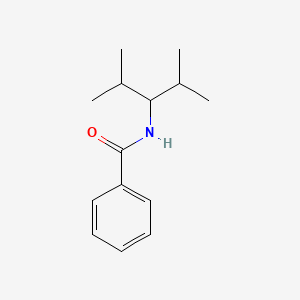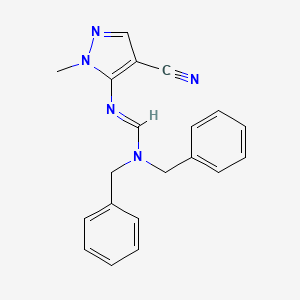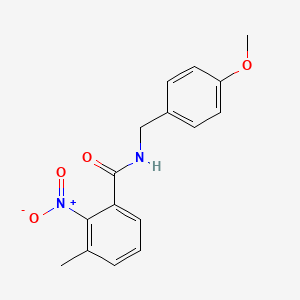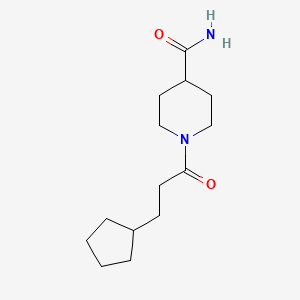
1-(3-cyclopentylpropanoyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclopentylpropanoyl)-4-piperidinecarboxamide is a compound of interest due to its structural uniqueness and potential chemical properties. While specific studies directly related to this compound are scarce, research on similar piperidine derivatives reveals a broad interest in their synthesis, molecular structure, and potential applications due to their pharmacological properties and chemical versatility.
Synthesis Analysis
The synthesis of piperidine derivatives often involves complex reactions that aim to introduce specific functional groups to achieve desired chemical properties. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated the introduction of bulky moieties to enhance activity, highlighting the importance of structural modifications in achieving significant biological effects (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, plays a crucial role in understanding the configuration and conformation of piperidine derivatives. These techniques were used to determine the structures of novel cytotoxic and anticancer agents, demonstrating the relationship between molecular structure and biological activity (Dimmock et al., 1998).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, reflecting their reactivity and potential for further modification. For example, the use of 1-piperidino-1-trimethylsilyloxycyclopropane in synthetic applications demonstrates the versatility of piperidine-based compounds in forming complex heterocyclic structures (Wasserman et al., 1989).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-(3-cyclopentylpropanoyl)-4-piperidinecarboxamide are Trypsin-1 and Prothrombin . Trypsin-1 is a serine protease that plays a crucial role in protein digestion, while Prothrombin is a glycoprotein that is essential for blood clotting .
Mode of Action
It is believed to interact with its targets, trypsin-1 and prothrombin, leading to changes in their activity .
Biochemical Pathways
Given its targets, it is likely to influence thedigestive and coagulation pathways . The downstream effects of these interactions would depend on the specific nature of the compound’s interaction with its targets .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined .
Result of Action
Given its targets, it may influence protein digestion and blood clotting . The specific effects would depend on the nature of the compound’s interaction with its targets .
Propriétés
IUPAC Name |
1-(3-cyclopentylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c15-14(18)12-7-9-16(10-8-12)13(17)6-5-11-3-1-2-4-11/h11-12H,1-10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBOKLVYJFFCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopentylpropanoyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)

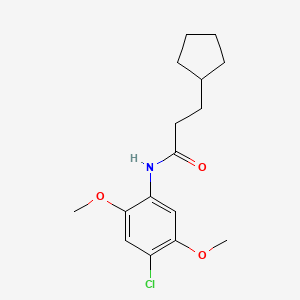

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
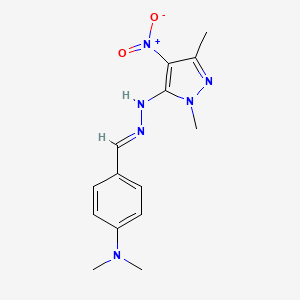
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
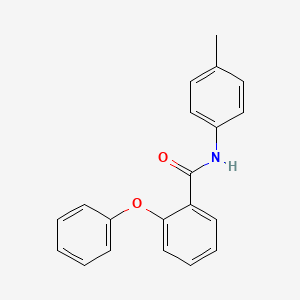
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
